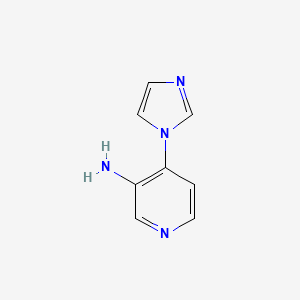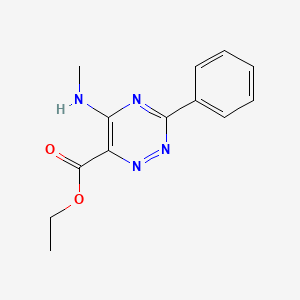
3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound is also known as JNJ-7925476 and belongs to the class of azepane derivatives.
Scientific Research Applications
Environmental Impact of Chlorophenyl Compounds
Chlorophenols, structurally related to the chlorophenyl group in the compound, are studied for their environmental persistence and impact. Chlorophenols have been identified as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI), indicating their significance in air pollution control and environmental toxicology research. This highlights the environmental considerations necessary when dealing with chlorophenyl-containing compounds, underscoring the need for studies on their degradation, toxicity, and potential for bioaccumulation (Peng et al., 2016).
Pharmaceutical Significance of Azepane-Based Motifs
Azepane-based compounds, which include a seven-membered heterocyclic ring similar to that in the compound of interest, are recognized for their diverse pharmacological activities. The presence of an azepane ring has been linked to a variety of therapeutic applications, including anticancer, antitubercular, and antimicrobial activities. This structural motif's versatility in drug design is evident from the development of azepane-containing analogs that are less toxic, cost-effective, and highly active, pointing to the ongoing research interest in exploiting such frameworks for new therapeutic agents (Zha et al., 2019).
properties
IUPAC Name |
3-[3-(4-chlorophenyl)azepane-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-21-11-4-6-17(18(21)23)19(24)22-12-3-2-5-15(13-22)14-7-9-16(20)10-8-14/h4,6-11,15H,2-3,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUMSIPOAYBIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534077.png)


![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2534081.png)

![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)
![(E)-4-(Dimethylamino)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2534087.png)
methanone](/img/structure/B2534088.png)



![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2534096.png)